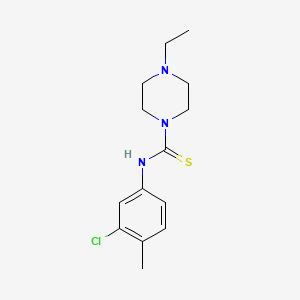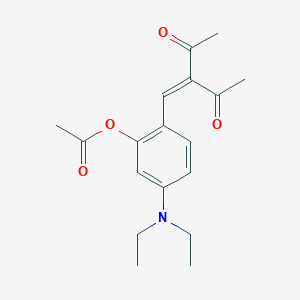
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CMTM has shown promise in treating a variety of conditions, including cancer, inflammation, and neurological disorders. In
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in treating cancer by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-tumor effects. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is the development of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide and its potential as a therapeutic agent for a variety of conditions.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is a promising compound with potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide as a therapeutic agent and to develop more potent and selective analogs.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl piperazine-1-carbodithioate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-3-17-6-8-18(9-7-17)14(19)16-12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODDEASPOPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)


![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)